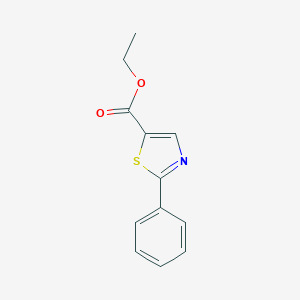

Ethyl 2-phenylthiazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKNTXACUCMRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432543 | |

| Record name | ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172678-67-0 | |

| Record name | ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-phenylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, including the widely utilized Hantzsch thiazole synthesis, and outlines the key analytical techniques for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of the thiazole ring system is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a primary and efficient method.[1][2][3] This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of this compound, a common approach involves the reaction of a benzoylthioamide with an appropriate α-haloester.

A plausible synthetic route involves the reaction of ethyl 2-chloroacetoacetate with benzamide in the presence of a suitable sulfur source like Lawesson's reagent to form the thiobenzamide in situ, followed by cyclization. Alternatively, the reaction can proceed via a pre-synthesized thiobenzamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

A representative procedure for the synthesis of thiazole derivatives via the Hantzsch method is as follows:

-

Thioamide Formation (if necessary): To a solution of benzamide in an anhydrous solvent (e.g., toluene or THF), Lawesson's reagent is added portion-wise. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude thiobenzamide is purified by recrystallization or column chromatography.

-

Cyclization: The α-halo ketone (e.g., ethyl 2-bromo-3-oxobutanoate) and the thioamide are dissolved in a suitable solvent such as ethanol or methanol.[1] The mixture is stirred, often with heating, for a specified period (e.g., 30 minutes).[1]

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The cooled solution is then poured into a beaker containing a mild base solution, such as 5% sodium carbonate, to neutralize any acid formed during the reaction.[1] The resulting precipitate is collected by filtration, washed with water, and dried.[1] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

It is important to note that variations of this protocol exist, including one-pot multi-component reactions where the α-haloketone, thioamide, and other reagents are combined in a single step, often with the aid of a catalyst.[3]

Characterization

The structural confirmation and purity assessment of the synthesized this compound are conducted using a combination of spectroscopic and analytical techniques.

2.1 Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the thiazole ring proton, and the ethyl ester group (a quartet and a triplet). The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the C=O of the ester group, C=N and C=S of the thiazole ring, and the aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of this compound.[4]

2.2 Physicochemical Characterization

-

Melting Point: The melting point of the purified solid is a crucial indicator of its purity. A sharp melting point range suggests a high degree of purity.

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula.

Data Presentation

The following tables summarize the expected and reported characterization data for thiazole derivatives, which can be used as a reference for this compound.

Table 1: Physicochemical and Mass Spectrometry Data

| Property | Expected/Reported Value |

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol [5] |

| Melting Point (°C) | 70-72 (for a similar 5-phenylthiazole-2-carboxylic acid ethyl ester)[6] |

| Mass Spectrum (m/z) | M+ peak corresponding to the molecular weight. |

Table 2: Representative ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Note: This is a representative spectrum for a similar thiazole structure, as specific data for the title compound was not available in the search results.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.11 | t | 3H | -OCH₂CH ₃ |

| 4.00-4.03 | q | 2H | -OCH ₂CH₃ |

| 7.20-7.22 | d | 2H | Aromatic H |

| 7.54-7.56 | d | 2H | Aromatic H |

| 5.86 | s | 1H | Thiazole-H |

Table 3: Representative IR Spectroscopic Data (KBr)

Note: This is a representative spectrum for a similar thiazole structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3434 | N-H Stretch (if present as impurity) | |

| 2974 | C-H Stretch (aliphatic) | |

| 1702 | Strong | C=O Stretch (ester) |

| 1518 | C=N Stretch (thiazole ring) | |

| 1476, 1446 | C=C Stretch (aromatic) | |

| 1296, 1164 | C-O Stretch (ester) | |

| 760, 690 | C-H Bending (aromatic) |

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Pathway

Caption: General reaction scheme for the Hantzsch synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: A typical workflow for the synthesis and characterization of the target compound.

Diagram 3: Characterization Logic

Caption: Logical flow of analytical techniques for structural confirmation and purity assessment.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of Ethyl 2-phenylthiazole-5-carboxylate

An In-depth Technical Guide to Ethyl 2-phenylthiazole-5-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position. This molecule serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Its structural scaffold is found in molecules designed as potential antifungal and anticancer agents.[1][2] Thiazole derivatives, in general, are known to exhibit a wide range of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[1] This guide provides a comprehensive overview of the chemical properties, spectral data, and relevant experimental protocols for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 172678-67-0 | [3] |

| Molecular Formula | C₁₂H₁₁NO₂S | [3] |

| Molecular Weight | 233.29 g/mol | [3][4] |

| Appearance | White solid | [2] |

| Purity | ≥98% | [3] |

| Storage | Store at room temperature | [3] |

Computational Data

Computational chemistry provides valuable insights into the molecule's behavior and properties.

| Descriptor | Value | Reference |

| TPSA (Topological Polar Surface Area) | 39.19 Ų | [3] |

| LogP | 2.9868 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 | [3] |

Experimental Protocols

Synthesis of this compound (Suzuki Coupling)

A common method for the synthesis of this compound is the Suzuki coupling reaction.[1] This protocol involves the palladium-catalyzed cross-coupling of a thiazole bromide with phenylboronic acid.

Reagents and Conditions:

-

Ethyl 2-bromo-5-thiazolecarboxylate (starting material)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., Xantphos)

-

Base (e.g., N-Methylmorpholine - NMM)

-

Solvent (e.g., Toluene, Water)

-

Reaction Temperature: Room Temperature

Procedure:

-

To a solution of Ethyl 2-bromo-5-thiazolecarboxylate in a suitable solvent system like toluene and water, add phenylboronic acid.

-

Add the palladium catalyst and a suitable ligand.

-

Introduce a base, such as N-Methylmorpholine, to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC).[1]

-

Upon completion, the product is worked up using standard extraction and purification techniques, such as column chromatography, to yield this compound.

Hydrolysis to 2-Phenylthiazole-5-carboxylic acid

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, a key intermediate for further derivatization, such as amide coupling.[1]

Reagents and Conditions:

-

This compound

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Reaction Temperature: Room Temperature

Procedure:

-

Dissolve this compound in methanol.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature for several hours (e.g., 4 hours).[1]

-

Monitor the reaction progress using TLC to confirm the complete consumption of the starting material.[1]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Adjust the pH of the remaining aqueous solution to approximately 5 using a hydrochloric acid solution, which will precipitate the carboxylic acid.[1]

-

Filter the resulting white solid and dry it to obtain 2-phenylthiazole-5-carboxylic acid.[1]

Biological and Medicinal Context

While this compound is primarily a synthetic intermediate, its core structure is integral to compounds with significant biological activity. Derivatives have been extensively studied as potential therapeutic agents.

-

Antifungal Activity: The 2-phenylthiazole scaffold is a key feature in a class of antifungal agents that inhibit the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for ergosterol biosynthesis in fungi. By modifying the carboxylic acid derived from this compound, researchers have developed potent CYP51 inhibitors with broad-spectrum antifungal activity.[1]

-

Anticancer Activity: Novel thiazole-5-carboxamide derivatives synthesized from related intermediates have shown promising antitumor activity against various cancer cell lines, including lung, liver, and intestine cancer cells.[2]

The following diagram illustrates the workflow from the core intermediate to the development of biologically active compounds.

References

A Technical Guide to the Spectroscopic Profile of Ethyl 2-phenylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-phenylthiazole-5-carboxylate (CAS No. 172678-67-0). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure

IUPAC Name: Ethyl 2-phenyl-1,3-thiazole-5-carboxylate Molecular Formula: C₁₂H₁₁NO₂S Molecular Weight: 233.29 g/mol

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. These values are crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.30 | s | 1H | H-4 (thiazole) | The proton on the thiazole ring is expected to be a singlet in the aromatic region. |

| ~7.95 - 7.90 | m | 2H | H-2', H-6' (phenyl) | Protons ortho to the thiazole substituent on the phenyl ring. |

| ~7.50 - 7.40 | m | 3H | H-3', H-4', H-5' (phenyl) | Protons meta and para to the thiazole substituent on the phenyl ring. |

| 4.35 | q | 2H | -OCH₂CH₃ | Ethyl ester methylene protons, showing a quartet due to coupling with the methyl protons. |

| 1.35 | t | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, showing a triplet due to coupling with the methylene protons. |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~168.0 | C=O (ester) | Carbonyl carbon of the ethyl ester. |

| ~162.0 | C-2 (thiazole) | Carbon of the thiazole ring attached to the phenyl group. |

| ~145.0 | C-5 (thiazole) | Carbon of the thiazole ring attached to the carboxylate group. |

| ~135.0 | C-4 (thiazole) | CH carbon of the thiazole ring. |

| ~132.0 | C-1' (phenyl) | Quaternary carbon of the phenyl ring attached to the thiazole. |

| ~130.0 | C-4' (phenyl) | Para carbon of the phenyl ring. |

| ~129.0 | C-3', C-5' (phenyl) | Meta carbons of the phenyl ring. |

| ~126.0 | C-2', C-6' (phenyl) | Ortho carbons of the phenyl ring. |

| ~61.0 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3100 | Medium | C-H stretch (aromatic) | Characteristic for C-H bonds on the phenyl and thiazole rings. |

| ~2980 | Medium | C-H stretch (aliphatic) | Characteristic for C-H bonds of the ethyl group. |

| ~1720 | Strong | C=O stretch (ester) | A strong, sharp absorption is expected for the ester carbonyl group. |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | Phenyl and thiazole ring skeletal vibrations. |

| ~1250 | Strong | C-O stretch (ester) | Asymmetric C-O-C stretching of the ester group. |

| ~1100 | Medium | C-N stretch (thiazole) | Thiazole ring vibration. |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion | Notes |

| 233.05 | [M]⁺ | Molecular ion peak corresponding to C₁₂H₁₁NO₂S. |

| 205 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl ester. |

| 188 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 160 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

| 103 | [C₆H₅CN]⁺ | Fragment corresponding to benzonitrile. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. A general protocol is provided below.

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

Ethyl 2-bromothiazole-5-carboxylate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add Ethyl 2-bromothiazole-5-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Analysis Protocol:

-

¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film on a salt plate.

-

Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to perform their own experimental verification of this data upon synthesis of the compound.

The Biological Versatility of Ethyl 2-phenylthiazole-5-carboxylate: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, Ethyl 2-phenylthiazole-5-carboxylate stands as a foundational structure whose derivatives have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the biological activities associated with this chemical core, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways and workflows. While much of the specific data pertains to its derivatives, the collective evidence underscores the significant potential of the this compound scaffold in the development of novel therapeutics.

Diverse Biological Activities

The 2-phenylthiazole-5-carboxylate core has been a fertile ground for the synthesis of derivatives with a wide range of biological effects. These activities are often modulated by substitutions on the phenyl ring and modifications at the carboxylate position.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key cellular processes.

Antimicrobial and Antifungal Activity

The scaffold is also a key component in the development of novel antimicrobial and antifungal agents. Notably, derivatives have been designed as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[1]

Anti-inflammatory and Enzyme Inhibition

Certain derivatives have been investigated for their anti-inflammatory properties. A notable area of research is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways, making these compounds promising candidates for the treatment of type 2 diabetes and obesity.[2]

Quantitative Biological Data

The following tables summarize the quantitative data for various derivatives of this compound, providing insights into their potency against different biological targets.

Table 1: Anticancer Activity of 2-Phenylthiazole-5-carboxamide Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Derivative 1 | A-549 (Lung Carcinoma) | Cytotoxicity | Moderate | [3] |

| Derivative 2 | Bel7402 (Liver Cancer) | Cytotoxicity | Moderate | [3] |

| Derivative 3 | HCT-8 (Intestine Cancer) | Cytotoxicity | Moderate | [3] |

| Derivative 4 | OVCAR-4 (Ovarian Cancer) | Cytotoxicity | 1.569 ± 0.06 | [4] |

Table 2: Antifungal Activity of 2-Phenylthiazole Derivatives

| Compound | Fungal Strain | Activity | MIC80 (µg/mL) | Reference |

| SZ-C14 | Candida albicans | Antifungal | 1–16 | [1] |

| Compound B9 | Various susceptible fungi | Antifungal | 2–8 | [1] |

Table 3: PTP1B Inhibition by 2-Ethyl-5-phenylthiazole-4-carboxamide Derivatives

| Compound | Target | Activity | IC50 (µM) | Reference |

| PTA derivative 18g | PTP1B | Enzyme Inhibition | Not specified | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of 2-phenylthiazole derivatives.

Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1]

-

Inoculum Preparation: Fungal strains (e.g., Candida albicans) are grown on agar plates, and a suspension is prepared in sterile saline or broth. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (no compound) and a negative control (no inoculum) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the positive control, as determined visually or by measuring absorbance.[1]

Enzyme Inhibition Assay (PTP1B)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[2]

-

Enzyme and Substrate Preparation: Recombinant human PTP1B enzyme and a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP) are prepared in an appropriate assay buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound in a 96-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The reaction progress is monitored by measuring the increase in absorbance of the product (p-nitrophenol) over time using a microplate reader.

-

Data Analysis: The rate of the enzymatic reaction is calculated for each compound concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is calculated from the dose-response curve.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

Caption: General workflow for the synthesis and biological evaluation of 2-phenylthiazole derivatives.

Caption: Inhibition of PTP1B by 2-phenylthiazole derivatives enhances insulin signaling.

Conclusion

This compound is a versatile and highly valuable scaffold in medicinal chemistry. While direct biological data on the core compound is limited in publicly available literature, the extensive research on its derivatives clearly demonstrates a wide spectrum of potent biological activities. The demonstrated anticancer, antimicrobial, antifungal, and anti-inflammatory properties of these derivatives highlight the immense potential of this chemical class for the development of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of novel drugs based on this privileged structure. This guide serves as a foundational resource for researchers looking to explore the rich therapeutic possibilities of the 2-phenylthiazole-5-carboxylate core.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 2-phenylthiazole-5-carboxylate Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of ethyl 2-phenylthiazole-5-carboxylate derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile, demonstrating promising results in antifungal, anticancer, and metabolic disease research. This document details the synthetic methodologies, summarizes key quantitative biological data, provides explicit experimental protocols, and visualizes relevant biological pathways and workflows.

Core Synthesis Strategies

The synthesis of this compound and its derivatives is primarily achieved through two robust and versatile chemical reactions: the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction. These methods allow for the introduction of a wide range of substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).

Hantzsch Thiazole Synthesis

A cornerstone in the synthesis of thiazole derivatives, the Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. This method is highly effective for creating the core thiazole ring structure.

Suzuki Cross-Coupling Reaction

For the direct formation of the C-C bond between the thiazole and phenyl rings, the palladium-catalyzed Suzuki cross-coupling reaction is a powerful tool. This reaction typically involves the coupling of a 2-halothiazole with a phenylboronic acid derivative, offering excellent functional group tolerance.

Biological Activities and Potential Applications

Derivatives of this compound have been investigated for a variety of biological activities, with promising results in several key therapeutic areas.

Antifungal Activity

Several this compound derivatives have demonstrated potent antifungal activity against a range of pathogenic fungal strains. The proposed mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.

Anticancer Activity

The anticancer potential of this class of compounds has been explored against various cancer cell lines. The mechanisms of action are often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the c-Met signaling pathway.

PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. Certain this compound derivatives have been identified as potent PTP1B inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound derivatives from various studies.

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Derivative A | Candida albicans | 7.81 | 15.62 |

| Derivative B | Candida albicans | 3.9 | 7.81 |

| Fluconazole (Ref.) | Candida albicans | 15.62 | >15.62 |

Table 2: Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Derivative C | MCF-7 (Breast) | 0.6648 |

| Derivative D | A549 (Lung) | >10 |

| Derivative E | Bel7402 (Liver) | >5 |

| Derivative F | HCT-8 (Colon) | >5 |

Table 3: PTP1B Enzyme Inhibition

| Compound | IC50 (µM) |

| Derivative G | 0.51 ± 0.15 |

| Derivative H | 0.66 ± 0.38 |

| Derivative I | 0.93 ± 0.51 |

| Reference Inhibitor | 3.23 ± 0.85 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Protocol for Hantzsch Thiazole Synthesis

-

Combine equimolar amounts of the appropriate α-bromoacetophenone and thiourea in a round-bottom flask.

-

Add methanol as a solvent and a stir bar.

-

Heat the mixture to reflux with stirring for 30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate and stir.

-

Collect the precipitated solid by vacuum filtration through a Buchner funnel.

-

Wash the filter cake with water.

-

Dry the solid product to obtain the crude thiazole derivative, which can be further purified by recrystallization.

General Protocol for Suzuki Cross-Coupling Reaction

-

To a Schlenk tube, add the 2-halothiazole (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) multiple times.

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture at a specified temperature (e.g., 95 °C) and monitor the progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

-

Prepare stock solutions of the test compounds and a reference antifungal agent (e.g., fluconazole) in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in 96-well microtiter plates.

-

Prepare a standardized inoculum of the fungal strain to be tested.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

-

To determine the Minimum Fungicidal Concentration (MFC), subculture aliquots from wells showing no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates after incubation.

Protocol for Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the diluted compounds or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol for PTP1B Enzyme Inhibition Assay

-

Prepare a buffer solution consisting of 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

In a 96-well plate, add the test compound solution to the recombinant human PTP1B enzyme.

-

Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).

-

Incubate the plate at 37°C for 10 minutes.

-

Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm for 30 minutes using a microplate reader.

-

Use a known PTP1B inhibitor as a positive control.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Caption: PTP1B signaling pathway and inhibition by thiazole derivatives.

In Vitro Antifungal Activity of 2-Phenylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of 2-phenylthiazole derivatives, a promising class of compounds in the development of new antifungal agents. The increasing incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds.[1] Thiazole derivatives have emerged as a significant area of interest due to their diverse biological activities.[2] This document details their mechanism of action, experimental protocols for their synthesis and evaluation, and a summary of their antifungal efficacy against a range of pathogenic fungi.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of many 2-phenylthiazole derivatives, similar to azole antifungals, is the disruption of the fungal cell membrane's integrity by inhibiting a critical enzyme in the ergosterol biosynthesis pathway.[3] This enzyme is the cytochrome P450 lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and function.[5]

Inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[2][4] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and can lead to cell death.[2] The selectivity of these compounds for the fungal CYP51 enzyme over its mammalian counterpart is a key factor in their potential as therapeutic agents.

Below is a diagram illustrating the targeted step in the ergosterol biosynthesis pathway.

Experimental Protocols

General Synthesis of 2-Phenylthiazole Derivatives

A common method for the synthesis of 2-phenylthiazole derivatives involves the Hantzsch thiazole synthesis. A generalized workflow is presented below. The synthesis typically starts from a substituted benzonitrile, which is converted to a thioamide, followed by a cyclocondensation reaction with an α-haloketone.[6][7]

Detailed Steps:

-

Thioamide Formation: A substituted benzonitrile is treated with a sulfurating agent, such as Lawesson's reagent or sodium hydrosulfide, to yield the corresponding thiobenzamide intermediate.

-

Cyclocondensation: The thiobenzamide is then reacted with an appropriate α-haloketone (e.g., 2-bromoacetophenone derivative) in a suitable solvent like ethanol.[8] This reaction proceeds via a cyclocondensation mechanism to form the 2,4-disubstituted thiazole ring.[7]

-

Purification and Characterization: The resulting crude product is purified using techniques such as recrystallization or column chromatography. The structure of the final 2-phenylthiazole derivative is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][8]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity of the synthesized compounds is typically determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[9][10][11] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Detailed Protocol:

-

Preparation of Antifungal Agents: Stock solutions of the 2-phenylthiazole derivatives are prepared, typically in dimethyl sulfoxide (DMSO).[10] Serial twofold dilutions of the compounds are then prepared in a 96-well microtiter plate using RPMI 1640 medium.[10]

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of cells (e.g., 0.5 to 2.5 x 103 colony-forming units per milliliter).[9]

-

Inoculation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared fungal suspension.[10]

-

Controls: Growth control (medium with inoculum but no drug) and sterility control (medium only) wells are included in each plate.[10] A standard antifungal agent, such as fluconazole, is often included as a positive control.[12]

-

Incubation: The plates are incubated at 35°C for 24 to 48 hours.[9]

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.[12] This can be assessed visually or by using a spectrophotometer to measure the optical density.

Quantitative Data on Antifungal Activity

The following tables summarize the in vitro antifungal activity of selected 2-phenylthiazole derivatives against various fungal pathogens, as reported in the literature.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives against Candida Species

| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | Reference(s) |

| Derivative 7 | 4 | - | - | - | [10] |

| Derivative 16 | 1 | 0.5-1 | 2-4 | 0.5-1 | [10] |

| Derivative 17 | 1 | 0.5-1 | 2-4 | 0.5-1 | [10] |

| Compound 2e | 2.37-4.75 (µM) | - | - | 1.23-2.47 (µM) | [2] |

| Compound 7a | 3.9 | - | - | - | [13] |

| Compound 7b | 3.9 | - | - | - | [13] |

| Compound 7c | 3.9 | - | - | - | [13] |

| Fluconazole | 15.62 | - | - | - | [13] |

Table 2: Activity Against Fluconazole-Resistant Candida Strains

| Compound | Fluconazole-Resistant C. albicans MIC (µg/mL) | Fluconazole-Resistant C. auris MIC (µg/mL) | Reference(s) |

| Compound B9 | 2-8 | - | [4] |

| Derivative 16 | 2-4 | 1-2 | [1] |

| Derivative 17 | 2-4 | 1-2 | [1] |

| EM-01D2 | Potent in vitro activity | - | [12] |

| Fluconazole | >32 | - | [4] |

Table 3: Antifungal Activity against Other Pathogenic Fungi

| Compound | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference(s) |

| Compound B9 | - | - | [4] |

| Derivative 16 | 0.5-1 | - | [10] |

| Derivative 17 | 0.5-1 | - | [10] |

Note: MIC values can vary depending on the specific derivative and the fungal strain tested. The tables present a selection of reported data for illustrative purposes.

Conclusion

2-Phenylthiazole derivatives represent a promising class of compounds with potent in vitro antifungal activity against a broad spectrum of pathogenic fungi, including clinically important Candida and Cryptococcus species. Notably, several derivatives have demonstrated significant activity against fluconazole-resistant strains, highlighting their potential to address the growing challenge of antifungal drug resistance. Their mechanism of action, primarily targeting the fungal-specific enzyme CYP51, provides a sound basis for their selective toxicity. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this important class of antifungal agents.

References

- 1. Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 12. In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. webstore.ansi.org [webstore.ansi.org]

Anticancer Potential of Novel Thiazole-5-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological activities. Among these, novel thiazole-5-carboxamide derivatives are emerging as a promising class of anticancer agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these compounds, with a focus on their potential in cancer therapy.

Introduction to Thiazole-5-Carboxamide Derivatives

Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[1] The incorporation of a carboxamide moiety at the 5-position of the thiazole ring has been a key strategy in the development of potent and selective anticancer agents. This structural feature allows for crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.[2] Recent research has focused on the design and synthesis of novel analogs with improved efficacy and favorable pharmacokinetic profiles.

Quantitative Analysis of Anticancer Activity

Numerous studies have evaluated the in vitro anticancer activity of novel thiazole-5-carboxamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these evaluations. The following tables summarize the IC50 values of selected derivatives from recent studies.

Table 1: In Vitro Cytotoxicity of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 8c | A-549 (Lung) | Not explicitly stated, but showed 48% inhibition at 5 µg/mL | |

| 8f | A-549 (Lung) | Not explicitly stated, but showed 40% inhibition at 5 µg/mL | |

| 7f | HCT-8 (Intestine) | Not explicitly stated, but showed 40% inhibition at 5 µg/mL |

Table 2: In Vitro Cytotoxicity of Thiazole Carboxamide Derivatives as COX Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | COLO205 (Colon) | 30.79 | [3][4] |

| 2b | B16F1 (Melanoma) | 74.15 | [3][4] |

Table 3: In Vitro Cytotoxicity of Novel Thiazole Derivatives against Osteosarcoma

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 4i | SaOS-2 | 0.190 ± 0.045 |

Table 4: In Vitro Cytotoxicity of Thiazole/Thiadiazole Carboxamide Derivatives as c-Met Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 51am | A549 (Lung) | 0.83 | |

| 51am | HT-29 (Colon) | 0.68 | |

| 51am | MDA-MB-231 (Breast) | 3.94 |

Table 5: In Vitro Cytotoxicity of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |

Table 6: In Vitro Cytotoxicity of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [6] |

| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [6] |

Key Mechanisms of Anticancer Action

The anticancer effects of thiazole-5-carboxamide derivatives are mediated through various mechanisms, primarily by inducing cell cycle arrest and apoptosis.[5] These compounds have been shown to interact with several key signaling pathways implicated in cancer cell proliferation and survival.

Signaling Pathways

Several studies have identified specific molecular targets for these derivatives, including:

-

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as c-Met, VEGFR-2, and EGFR disrupts downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[5]

-

Cell Cycle Regulators: Thiazole derivatives can induce cell cycle arrest, often at the G1/S or G2/M phase, by modulating the activity of cyclin-dependent kinases (CDKs) like CDK2.[5]

-

Apoptosis Regulators: These compounds can trigger apoptosis by influencing the expression of B-cell lymphoma 2 (Bcl-2) family proteins, leading to the activation of caspases.[1][5]

-

Cyclooxygenase (COX) Enzymes: Some derivatives exhibit inhibitory activity against COX-2, an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation.[3][4]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.

Caption: General workflow for the development of novel anticancer agents.

The following diagram depicts a simplified overview of the key signaling pathways targeted by thiazole-5-carboxamide derivatives.

Caption: Key signaling pathways targeted by thiazole-5-carboxamide derivatives.

Detailed Experimental Protocols

The following sections provide standardized protocols for the key experiments used in the evaluation of thiazole-5-carboxamide derivatives.

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Thiazole-5-carboxamide derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole-5-carboxamide derivatives in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis - Flow Cytometry with Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired time (e.g., 24 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with cold PBS and fix them by resuspending the cell pellet in cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay - Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization or centrifugation.

-

Staining: Wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Kinase Inhibition Assays (General Protocol)

The following is a general protocol for in vitro kinase assays, which can be adapted for specific kinases like c-Met, VEGFR-2, and EGFR.

Materials:

-

Recombinant kinase (e.g., c-Met, VEGFR-2, EGFR)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Thiazole-5-carboxamide derivatives

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

96- or 384-well plates

-

Plate reader (luminescence or fluorescence)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer. Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

-

Assay Setup: Add the diluted compounds to the wells of the assay plate. Add the master mix to all wells.

-

Kinase Reaction Initiation: Add the diluted recombinant kinase to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

Novel thiazole-5-carboxamide derivatives represent a promising avenue for the development of new anticancer therapies. Their ability to target multiple key signaling pathways involved in cancer cell proliferation and survival, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure of these compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies are also crucial to validate the preclinical efficacy and safety of the most promising lead compounds, with the ultimate goal of translating these findings into clinical applications for the benefit of cancer patients..

References

The Pivotal Role of Ethyl 2-phenylthiazole-5-carboxylate as a Chemical Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-phenylthiazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, comprising a thiazole ring, a phenyl group, and an ethyl ester moiety, make it a valuable precursor for the development of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of its synthesis, key reactions, and its role as a central intermediate in the creation of pharmaceuticals, particularly in the fields of antifungal agents and metabolic disease therapies.

Physicochemical Properties and Data

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

| CAS Number | 172678-67-0 |

| Appearance | Varies; often a solid |

| Purity | Typically ≥98% for research applications |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis (Adapted)

This protocol is adapted from established Hantzsch synthesis procedures for similar thiazole-5-carboxylates.

Materials:

-

Benzothioamide

-

Ethyl 2-chloroacetoacetate (or ethyl 2-bromo-3-oxobutanoate)

-

Ethanol

-

Sodium bicarbonate (or other suitable base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzothioamide (1 equivalent) in ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.

-

If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Role as a Chemical Intermediate in Drug Discovery

This compound is a valuable scaffold for the synthesis of various pharmaceutical agents. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be converted to a hydrazide, which is a key precursor for the synthesis of acylhydrazones, a class of compounds with diverse biological activities.

Synthesis of Antifungal Acylhydrazone Derivatives

One of the significant applications of this compound is in the development of novel antifungal agents. The following workflow outlines the conversion of the parent ester into potent antifungal acylhydrazones.[1]

Caption: Synthetic workflow for antifungal acylhydrazones.

Experimental Protocol: Synthesis of 2-Phenylthiazole-5-carboxylic acid hydrazide

Materials:

-

This compound

-

Hydrazine hydrate (80% or higher)

-

Ethanol

Procedure:

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

Reflux the mixture for 5-7 hours.[2]

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature, which may cause the hydrazide product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-phenylthiazole-5-carboxylic acid hydrazide.

Experimental Protocol: Synthesis of Acylhydrazone Derivatives

Materials:

-

2-Phenylthiazole-5-carboxylic acid hydrazide

-

Substituted benzaldehyde (various)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 2-phenylthiazole-5-carboxylic acid hydrazide (1 equivalent) in ethanol.

-

Add the desired substituted benzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature. The acylhydrazone product will often precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product.

The antifungal activity of these derivatives is often evaluated against a panel of pathogenic fungi, and structure-activity relationship (SAR) studies can be conducted to optimize the potency.

Intermediate in the Synthesis of PTP1B Inhibitors

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. Derivatives of this compound have been investigated as PTP1B inhibitors.

The general synthetic approach involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling with a suitable amine.

References

- 1. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Phenylthiazole Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This in-depth technical guide explores the structure-activity relationships (SAR) of 2-phenylthiazole compounds, focusing on their anticancer and antifungal properties. This document provides a detailed overview of key synthetic strategies, quantitative biological data, comprehensive experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Synthetic Methodologies

The synthesis of 2-phenylthiazole derivatives is primarily achieved through two robust and versatile methods: the Hantzsch thiazole synthesis and Suzuki cross-coupling reactions.

Hantzsch Thiazole Synthesis: This classical method involves the cyclocondensation of a thioamide (e.g., thiobenzamide) with an α-haloketone. The simplicity of this reaction and the commercial availability of a wide range of starting materials allow for the generation of diverse libraries of 2-phenylthiazole analogs.[1]

Suzuki Cross-Coupling Reaction: For more complex derivatives, the Suzuki cross-coupling reaction is a powerful tool for forming the C-C bond between a pre-formed thiazole ring (typically a 2-halothiazole) and a phenylboronic acid derivative.[1] This palladium-catalyzed reaction offers excellent functional group tolerance and allows for the introduction of a wide variety of substituents on the phenyl ring.

Anticancer Activity of 2-Phenylthiazole Derivatives

Substituted 2-phenylthiazole-4-carboxamides have emerged as a promising class of anticancer agents.[2] Their mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR signaling pathways.[3]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 2-phenylthiazole-4-carboxamide derivatives against various human cancer cell lines.

| Compound ID | R (Substitution on phenylacetamido group) | T47D (Breast Cancer) IC50 (μg/mL) | Caco-2 (Colorectal Cancer) IC50 (μg/mL) | HT-29 (Colon Cancer) IC50 (μg/mL) |

| 3a | H | > 50 | > 50 | > 50 |

| 3b | 2-OCH₃ | 15.3 | 25.1 | 12.5 |

| 3c | 3-OCH₃ | 20.4 | 33.8 | 18.9 |

| 3d | 4-OCH₃ | 22.1 | 14.7 | 20.3 |

| 3e | 2-F | 18.5 | 21.3 | 15.1 |

| 3f | 3-F | < 10 | < 10 | < 10 |

| 3g | 4-F | 12.8 | 15.6 | 11.2 |

| 3h | 2-Cl | 16.2 | 19.8 | 13.4 |

| 3i | 3-Cl | 11.5 | 14.2 | 10.8 |

| 3j | 4-Cl | 14.8 | 17.5 | 12.1 |

| 3k | 2-NO₂ | > 50 | > 50 | > 50 |

| 3l | 3-NO₂ | 28.4 | 35.1 | 26.7 |

| 3m | 4-NO₂ | 30.1 | 40.2 | 29.5 |

Data extracted from Aliabadi et al., Eur J Med Chem, 2010.[2]

SAR Summary:

-

Effect of Methoxy Substitution: A methoxy group at the 4-position of the phenylacetamido moiety led to improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines.[2]

-

Effect of Fluoro Substitution: A 3-fluoro analog demonstrated good cytotoxic activity against all tested cell lines, with IC50 values less than 10 μg/mL.[2]

-

Effect of Chloro Substitution: Chloro-substitution, particularly at the 3-position, resulted in potent cytotoxic activity.

-

Effect of Nitro Substitution: Nitro-substituted compounds generally showed weaker activity.

Signaling Pathway Visualization

The anticancer activity of 2-phenylthiazole derivatives is often attributed to their ability to inhibit key protein kinases in oncogenic signaling pathways.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2-phenylthiazole derivatives.

Antifungal Activity of 2-Phenylthiazole Derivatives

2-Phenylthiazole derivatives have also demonstrated significant potential as antifungal agents, primarily by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in μg/mL) of a series of 2-phenylthiazole derivatives against various fungal strains.

| Compound ID | R1 (at thiazole-4) | R2 (at phenyl-4) | C. albicans MIC | C. tropicalis MIC | C. neoformans MIC |

| SZ-C14 | CH₃ | H | 1-16 | 1-16 | 1-16 |

| A1 | H | H | 0.5-8 | 1-8 | 0.5-4 |

| B1 | H | CH₃ | 1-16 | 2-16 | 1-8 |

| B9 | H | n-pentyl | 0.125-1 | 0.25-2 | 0.125-1 |

| B10 | H | n-hexyl | 0.25-2 | 0.5-4 | 0.25-2 |

Data extracted from Li et al., RSC Med. Chem., 2025.[4]

SAR Summary:

-

Substitution at Thiazole C4-position: Removal of the methyl group at the 4-position of the thiazole ring (compound A1 vs. SZ-C14) generally improves antifungal activity.[4] Larger substituents at this position significantly decrease activity.[4]

-

Substitution at Phenyl C4-position: Introducing hydrophobic alkyl chains at the 4-position of the phenyl ring enhances antifungal activity. The activity increases with the elongation of the alkyl chain, with the n-pentyl group (compound B9) showing the strongest activity.[4]

Signaling Pathway Visualization

The primary mechanism of antifungal action for these compounds is the inhibition of the ergosterol biosynthesis pathway.

Caption: Fungal ergosterol biosynthesis pathway and inhibition of CYP51.

Experimental Protocols

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.

Caption: General workflow for synthesis and evaluation of 2-phenylthiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenylthiazole compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[4]

-

Compound Preparation: Prepare serial dilutions of the 2-phenylthiazole compounds in RPMI-1640 medium.

-

Inoculum Preparation: Prepare a standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL).

-

Inoculation: Add the fungal inoculum to the wells of a 96-well microtiter plate containing the serially diluted compounds.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion

The 2-phenylthiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective anticancer and antifungal compounds. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation 2-phenylthiazole-based drugs. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the preclinical promise of these compounds into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchhub.com [researchhub.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Novel 2-Phenylthiazole Derivatives as Potent CYP51 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global fight against invasive fungal infections, which pose a significant threat to public health, the development of novel antifungal agents is paramount.[1] A promising strategy in this endeavor is the targeting of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This technical guide delves into the design, synthesis, and biological evaluation of a novel class of 2-phenylthiazole derivatives engineered as potent CYP51 inhibitors. These compounds have demonstrated significant antifungal activity, offering a potential new avenue for the treatment of fungal diseases.[1][3]

The foundation of this research is built upon the structural optimization of a lead compound, SZ-C14, which possesses a phenylthiazole core and exhibits moderate antifungal activity.[1] Through systematic structural modifications, a series of 27 novel 2-phenylthiazole derivatives were synthesized and evaluated, leading to the identification of compounds with enhanced antifungal efficacy and favorable pharmacological profiles.[1][3] Notably, compound B9 emerged as a promising candidate, exhibiting potent inhibitory activity against a range of clinically relevant fungal strains, including fluconazole-resistant ones, alongside low cytotoxicity.[1][3]

This document provides a comprehensive overview of the quantitative structure-activity relationship (SAR) data, detailed experimental protocols for the key assays performed, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of 2-Phenylthiazole Derivatives

The antifungal activity of the synthesized 2-phenylthiazole derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of First Round Optimized Compounds (Series A)

| Compound | R1 | C. albicans | C. tropicalis | C. parapsilosis | C. krusei | C. glabrata | C. neoformans | A. fumigatus |

| SZ-C14 (Lead) | - | 1-16 | 1-16 | 1-16 | 1-16 | 1-16 | 1-16 | 1-16 |

| A1 | H | 4 | 2 | 4 | 8 | 4 | 2 | 4 |

| A2 | Methyl | >64 | >64 | >64 | >64 | >64 | >64 | >64 |

| A3 | Ethyl | >64 | >64 | >64 | >64 | >64 | >64 | >64 |

| A4 | Isopropyl | >64 | >64 | >64 | >64 | >64 | >64 | >64 |

Data synthesized from findings indicating that substituents larger than hydrogen at the R1 position of the thiazole ring significantly decreased antifungal activity.[1]

Table 2: In Vitro Antifungal Activity (MIC in μg/mL) of Second Round Optimized Compounds (Series B)

| Compound | R2 (at 4-position of benzene ring) | C. albicans | C. tropicalis | C. parapsilosis | C. krusei | C. glabrata | C. neoformans | A. fumigatus |

| B1 | Methyl | 2 | 1 | 2 | 4 | 2 | 1 | 2 |

| B2 | Ethyl | 1 | 0.5 | 1 | 2 | 1 | 0.5 | 1 |

| B3 | n-Propyl | 0.5 | 0.25 | 0.5 | 1 | 0.5 | 0.25 | 0.5 |

| B4 | Isopropyl | 1 | 0.5 | 1 | 2 | 1 | 0.5 | 1 |